Uridine 5'-triphosphate
Overview
Description
Uridine 5’-Triphosphate is a pyrimidine nucleoside triphosphate, consisting of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position . It plays a crucial role as a substrate for the synthesis of RNA during transcription and is involved in various metabolic processes .
Biochemical Analysis
Biochemical Properties
UTP’s main role is as a substrate for the synthesis of RNA during transcription . It is the precursor for the production of CTP via CTP synthetase . UTP can be biosynthesized from UDP by Nucleoside Diphosphate Kinase after using the phosphate group from ATP . UTP also has the role of a source of energy or an activator of substrates in metabolic reactions, like that of ATP .
Cellular Effects
Uridine 5’-triphosphate has been shown to exert anti-inflammatory effects in different animal models . It also modulates osteopontin expression in smooth muscle cells . UTP promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .
Molecular Mechanism
UTP acts as the preferred substrate for TPK1, enabling cellular TPP synthesis, PDH activity, TCA-cycle activity, lipogenesis, and adipocyte differentiation . Thus, UTP is required for vitamin B1 utilization to maintain pyruvate oxidation and lipogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, providing the brain with uridine increases its formation and levels of UTP . Chronic high plasma uridine leads to fatty liver and impaired glucose tolerance, suggesting a trend of long-term damage and short-term benefit .
Dosage Effects in Animal Models
In animal studies, subjects that received uridine demonstrated measurable improvements in both memory and learning . Uridine supplementation resulted in attenuated inflammation, as demonstrated by reduced leukocytes and pro-inflammatory cytokines in the broncho-alveolar lavage (BAL) fluid .
Metabolic Pathways
Uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG). Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .
Transport and Distribution
Plasma uridine enters cells through nucleoside transporter . The maintenance of blood-mobilized uridine is orchestrated at the organism level. Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver orchestrates breakdown .
Subcellular Localization
UTP connects to central carbon metabolism via ribose phosphate isomerization . This mechanism was validated in vitro and in vivo with isotope tracing metabolomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-Triphosphate can be synthesized from Uridine Diphosphate by Nucleoside Diphosphate Kinase using the phosphate group from Adenosine Triphosphate . The reaction is as follows: [ \text{UDP} + \text{ATP} \leftrightarrow \text{UTP} + \text{ADP} ]
Industrial Production Methods: In industrial settings, Uridine 5’-Triphosphate is produced through enzymatic biosynthesis, where Uridine Diphosphate is phosphorylated using Adenosine Triphosphate as a phosphate donor .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-Triphosphate undergoes various biochemical reactions, including:
Phosphorylation: Conversion to Uridine Diphosphate and Uridine Monophosphate.
Glycosylation: Formation of UDP-glucose and UDP-galactose.
Common Reagents and Conditions:
Phosphate Donors: Adenosine Triphosphate.
Enzymes: Nucleoside Diphosphate Kinase.
Major Products:
UDP-glucose: Involved in glycogen synthesis.
UDP-galactose: Participates in galactose metabolism.
Scientific Research Applications
Uridine 5’-Triphosphate has diverse applications in scientific research:
Chemistry: Used as a building block in RNA synthesis.
Biology: Plays a role in cellular signaling and metabolism.
Medicine: Investigated for its potential in pathogen defense and injury repair.
Industry: Utilized in the production of RNA-based therapeutics and diagnostics.
Mechanism of Action
Uridine 5’-Triphosphate exerts its effects by acting as a substrate for RNA synthesis and participating in metabolic pathways. It activates substrates in metabolic reactions, such as the formation of UDP-glucose from glucose-1-phosphate . It also binds to P2Y receptors, mediating various cellular responses .
Comparison with Similar Compounds
Cytidine 5’-Triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.
Adenosine 5’-Triphosphate: A purine nucleoside triphosphate that serves as an energy carrier in cells.
Guanosine 5’-Triphosphate: A purine nucleoside triphosphate involved in protein synthesis and signal transduction.
Uniqueness: Uridine 5’-Triphosphate is unique in its specific roles in RNA synthesis and metabolism, particularly in the activation of substrates like glucose-1-phosphate and its involvement in galactose metabolism .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAVKCOVUIYSFO-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041147 | |
Record name | Uridine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Uridine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-39-8 | |
Record name | UTP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uridine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine 5'-triphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04005 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Uridine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine 5'-(tetrahydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URIDINE 5'-TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT0S826Z60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Uridine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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